molecular formula C26H44O8 B12427119 beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl

beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl

Cat. No.: B12427119
M. Wt: 484.6 g/mol
InChI Key: QCOICVPTIKZOPU-JIFJEXLASA-N
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Description

beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is notable for its intricate structure, which includes multiple hydroxyl groups and a kaurane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Glycosylation: The attachment of the sugar moiety (beta-D-Allopyranoside) to the kaurane skeleton.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the kaurane skeleton.

    Purification: Techniques such as chromatography are used to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of enzymes to catalyze specific reactions, or chemical synthesis in large reactors under controlled conditions. The choice of method depends on factors like cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Various functional groups on the molecule can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl is used as a model compound to study glycosidic bonds and their reactivity.

Biology

In biological research, this compound is studied for its potential role in cellular processes and its interactions with enzymes.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry

In industrial applications, this compound is used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    beta-D-Glucopyranoside: Another glycoside with a similar sugar moiety but different aglycone.

    beta-D-Mannopyranoside: Similar structure but with mannose instead of allose.

    beta-D-Fructofuranoside: Contains a fructose moiety instead of allose.

Uniqueness

What sets beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl apart is its specific combination of the kaurane skeleton and the beta-D-Allopyranoside moiety, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C26H44O8

Molecular Weight

484.6 g/mol

IUPAC Name

2-[[(1S,5R,9S,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H44O8/c1-23(13-28)9-15(33-22-21(31)20(30)19(29)16(11-27)34-22)10-24(2)17(23)6-7-26-8-14(4-5-18(24)26)25(3,32)12-26/h14-22,27-32H,4-13H2,1-3H3/t14?,15?,16?,17?,18?,19?,20?,21?,22?,23-,24+,25+,26-/m0/s1

InChI Key

QCOICVPTIKZOPU-JIFJEXLASA-N

Isomeric SMILES

C[C@]1(CC(C[C@@]2(C1CC[C@]34C2CCC(C3)[C@](C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO

Canonical SMILES

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO

Origin of Product

United States

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